molecular formula C21H24N2O B2682806 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 497061-15-1

4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No. B2682806
CAS RN: 497061-15-1
M. Wt: 320.436
InChI Key: PLOOZJFSOPZZTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often starts from commercially available indole derivatives . For example, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was synthesized starting from commercially available 4-bromo-1H-indole . The process involved several steps, including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group .


Molecular Structure Analysis

The molecular structure of “4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide” can be inferred from its IUPAC name. It contains an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole ring is an ethyl group (a two-carbon chain), which is further connected to a benzamide moiety. The benzamide moiety consists of a benzene ring attached to an amide group. The benzene ring in the benzamide moiety is substituted with a tert-butyl group .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field has focused on synthesizing various compounds and polymers that exhibit remarkable properties. For instance, the synthesis and characterization of ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) demonstrated noncrystalline structures with high solubility in polar solvents, exhibiting useful levels of thermal stability (Hsiao, Yang, & Chen, 2000). Similarly, studies on tert-butyl phenylazocarboxylates highlighted their versatility as building blocks in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).

Biological Applications and Mechanistic Studies

While direct studies on 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide specifically within biological contexts were not highlighted, related research emphasizes the importance of structural analogs in biological applications. Novel bi-heterocyclic benzamides, for instance, were synthesized and found to be potent inhibitors against alkaline phosphatase, suggesting potential therapeutic applications (Abbasi et al., 2019). Another study focused on the synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides, exploring their anti-inflammatory and analgesic activities (Pau et al., 1999).

Material Science and Engineering Applications

In material science, the research on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides demonstrated the significant roles of amphiphilic properties and side-chain conformations in controlling gelating properties, paving the way for novel organogel designs (Wu et al., 2011).

Future Directions

The future directions for research on “4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide” and similar compounds could involve exploring their potential biological activities and applications in medicine. Given the biological activities of indole derivatives , these compounds could be further investigated for their potential therapeutic effects. Additionally, the synthesis methods could be optimized to improve yield and selectivity .

properties

IUPAC Name

4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-21(2,3)17-10-8-15(9-11-17)20(24)22-13-12-16-14-23-19-7-5-4-6-18(16)19/h4-11,14,23H,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOOZJFSOPZZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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